N-(4-Aminobenzyl)beta-chloropropionamide
Description
N-(4-Aminobenzyl)beta-chloropropionamide is an amide derivative featuring a 4-aminobenzyl group attached to a beta-chlorinated propionamide backbone. The compound’s structure comprises a primary aromatic amine (-NH₂) on the benzyl ring and a chlorine atom at the beta position of the propionamide chain, which may confer unique electronic and steric properties.
The 4-aminobenzyl moiety is a common pharmacophore in agrochemical and pharmaceutical research, as evidenced by its presence in compounds with herbicidal, antifungal, and receptor-binding activities .
Properties
CAS No. |
130349-18-7 |
|---|---|
Molecular Formula |
C10H13ClN2O |
Molecular Weight |
212.67 g/mol |
IUPAC Name |
N-[(4-aminophenyl)methyl]-3-chloropropanamide |
InChI |
InChI=1S/C10H13ClN2O/c11-6-5-10(14)13-7-8-1-3-9(12)4-2-8/h1-4H,5-7,12H2,(H,13,14) |
InChI Key |
DWRMIFMQPYSJND-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CNC(=O)CCCl)N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CCCl)N |
Synonyms |
aminobeclamide N-(4-aminobenzyl)beta-chloropropionamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The beta-chloro group in the target compound contrasts with electron-withdrawing groups (e.g., -CF₃, -F) in analogs like 6b and 6e. Chlorine’s moderate electronegativity may balance lipophilicity and reactivity compared to fluorine derivatives .
- Synthesis Yields : Amide-forming reactions for analogs achieved yields of 45–76% , suggesting comparable efficiency for the target compound if similar coupling strategies (e.g., DCM or acetonitrile-based reactions) are employed .
Spectral Data Comparison
The table below contrasts inferred spectral properties of the target compound with experimental data from analogs:
Key Observations :
- Aromatic Protons: The 4-aminobenzyl group’s aromatic protons in analogs resonate between δ 6.5–7.5 ppm, a range likely shared by the target compound .
- Chlorine Effects: The beta-chloro group may deshield adjacent protons, causing upfield or downfield shifts compared to non-chlorinated amides.
Bioactivity Comparisons
Compounds with 4-aminobenzyl moieties exhibit diverse bioactivities, as shown below:
Key Observations :
- Chlorinated amides often exhibit enhanced bioactivity due to improved membrane permeability or target binding, as seen in agrochemicals .
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